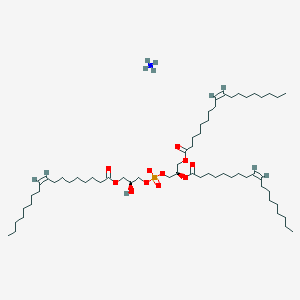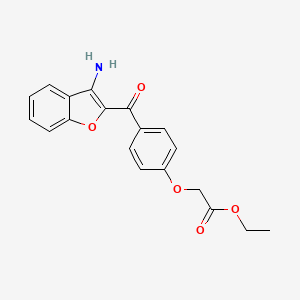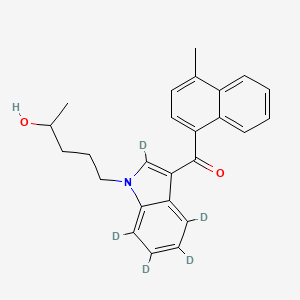
JWH-122(Indole-d5)4-Hydroxypentyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH-122(Indole-d5)4-Hydroxypentyl is a synthetic cannabinoid that is a deuterated analog of JWH-122. It is a metabolite of JWH-122, which is a synthetic cannabimimetic compound discovered by John W. Huffman. JWH-122 is known for its high affinity for cannabinoid receptors CB1 and CB2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JWH-122(Indole-d5)4-Hydroxypentyl involves the introduction of a hydroxyl group at the 4-position of the pentyl chain of JWH-122. The deuterium labeling (Indole-d5) is achieved through the use of deuterated reagents. The reaction typically involves the use of a strong base and a deuterated solvent to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
JWH-122(Indole-d5)4-Hydroxypentyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the parent compound without the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
JWH-122(Indole-d5)4-Hydroxypentyl is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantitation of JWH-122 metabolites in biological matrices.
Biology: Studying the metabolic pathways and biological effects of synthetic cannabinoids.
Medicine: Investigating the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.
Industry: Used in the development of new synthetic cannabinoids and related compounds .
Mécanisme D'action
JWH-122(Indole-d5)4-Hydroxypentyl exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity is similar to that of JWH-122, leading to the activation of these receptors and subsequent modulation of various signaling pathways. The compound’s effects are mediated through the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparaison Avec Des Composés Similaires
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure but different substitution patterns.
JWH-210: A synthetic cannabinoid with a higher affinity for CB2 receptors.
JWH-398: A synthetic cannabinoid with a different substitution pattern on the indole ring
Uniqueness
JWH-122(Indole-d5)4-Hydroxypentyl is unique due to its deuterium labeling, which makes it a valuable reference standard in analytical chemistry. The presence of the hydroxyl group at the 4-position of the pentyl chain also distinguishes it from other synthetic cannabinoids, providing unique metabolic and pharmacological properties .
Propriétés
Formule moléculaire |
C25H25NO2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3/i5D,6D,11D,12D,16D |
Clé InChI |
CLPJTHSXFZPIBP-DHJLQICESA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(C)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


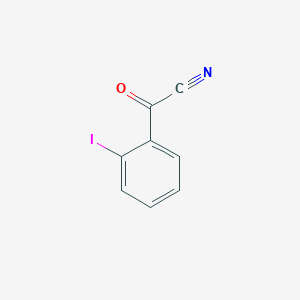


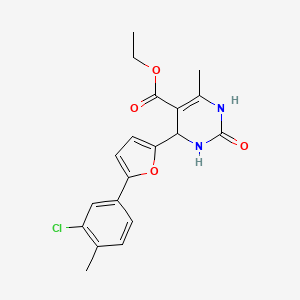
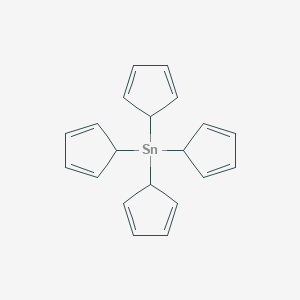

![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)

